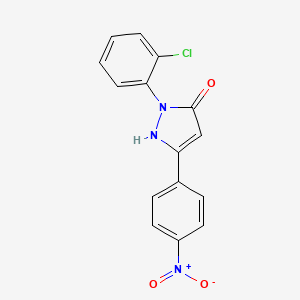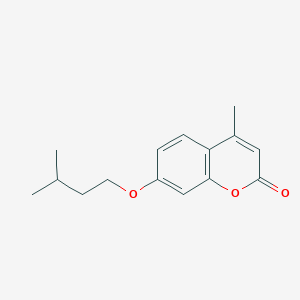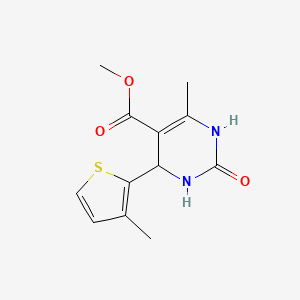
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol, also known as CNP, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, such as rheumatoid arthritis, cancer, and neurodegenerative disorders.
In biochemistry, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been used as a tool to study the mechanism of action of enzymes and proteins. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has also been used as a fluorescent probe to detect and visualize proteins in cells and tissues.
In material science, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been utilized as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are involved in various biological processes. 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C, which is involved in cellular signaling.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is its simple and efficient synthesis method, which allows for large-scale production of the compound. 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is also relatively stable and easy to handle in the laboratory. However, one limitation of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol. In medicinal chemistry, further studies are needed to investigate the potential of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol as a drug candidate for the treatment of various diseases. In biochemistry, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be further utilized as a tool to study the mechanism of action of enzymes and proteins. In material science, 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be used as a building block for the synthesis of new functional materials with potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol and its potential interactions with other biomolecules.
Métodos De Síntesis
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 2-chlorobenzaldehyde and 4-nitrophenylhydrazine as starting materials. The reaction involves the condensation of the two compounds in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with an oxidizing agent, such as hydrogen peroxide, to obtain 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol with high yield and purity.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-3-1-2-4-14(12)18-15(20)9-13(17-18)10-5-7-11(8-6-10)19(21)22/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPALEPURZAXRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]phosphonate](/img/structure/B5201733.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)
![2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5201740.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
![6-(4-chlorobenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5201807.png)

![2-iodo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5201835.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)